molecular formula C16H22N2O4 B12141716 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid

Cat. No.: B12141716
M. Wt: 306.36 g/mol
InChI Key: MRZUABADIXSOLV-UHFFFAOYSA-N
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Description

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of a tetrahydrofuran ring, a tolyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrofuran-2-ylmethylamine, which is then reacted with a suitable butanoic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The amino and tolyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids with modified side chains, such as:

  • 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(p-tolylamino)butanoic acid
  • 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(o-tolylamino)butanoic acid

Uniqueness

The uniqueness of 4-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4-(m-tolylamino)butanoic acid lies in its specific structural features, such as the position and nature of the substituents on the butanoic acid backbone. These features may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

4-(3-methylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

InChI

InChI=1S/C16H22N2O4/c1-11-4-2-5-12(8-11)18-15(19)9-14(16(20)21)17-10-13-6-3-7-22-13/h2,4-5,8,13-14,17H,3,6-7,9-10H2,1H3,(H,18,19)(H,20,21)

InChI Key

MRZUABADIXSOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCC2CCCO2

Origin of Product

United States

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